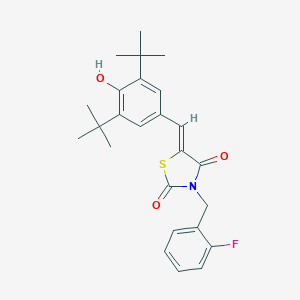
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as DTTB and is a member of the thiazolidinedione family of compounds. In
作用機序
DTTB exerts its therapeutic effects through multiple mechanisms. The compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. DTTB also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. Additionally, DTTB has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
DTTB has been shown to exhibit potent antioxidant and anti-inflammatory effects in vitro and in vivo. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. DTTB has been investigated for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, DTTB has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
DTTB has several advantages for use in lab experiments. The compound is readily available and can be synthesized in large quantities with high purity. DTTB has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of DTTB in lab experiments. The compound has poor solubility in water, which can limit its use in certain assays. Additionally, DTTB has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for the study of DTTB. One potential area of research is the development of novel formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of DTTB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's potential use in the treatment of diabetes and other metabolic disorders is also an area of active research. Finally, the development of DTTB-based prodrugs and analogs may lead to the discovery of new compounds with improved therapeutic properties.
合成法
The synthesis of DTTB involves the reaction of 2-fluorobenzylamine with 5-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and yields a high purity product. The synthesis of DTTB has been optimized to ensure reproducibility and scalability.
科学的研究の応用
DTTB has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent antioxidant and anti-inflammatory properties. DTTB has also been investigated for its ability to inhibit the growth of cancer cells. The compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, DTTB has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C25H28FNO3S |
分子量 |
441.6 g/mol |
IUPAC名 |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H28FNO3S/c1-24(2,3)17-11-15(12-18(21(17)28)25(4,5)6)13-20-22(29)27(23(30)31-20)14-16-9-7-8-10-19(16)26/h7-13,28H,14H2,1-6H3/b20-13- |
InChIキー |
CVOSHAAHDIKXCY-MOSHPQCFSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306238.png)
![ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
![Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)
![(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B306243.png)
![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)